molecular formula C20H40O B1238507 cis-Phytol CAS No. 5492-30-8

cis-Phytol

Cat. No. B1238507
CAS RN: 5492-30-8
M. Wt: 296.5 g/mol
InChI Key: BOTWFXYSPFMFNR-QYLFUYDXSA-N
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Description

Cis-Phytol is an acyclic hydrogenated diterpene alcohol . It is a naturally occurring molecule that can be extracted from the chlorophyll of green plants . It has been studied for decades and has been suggested to have both metabolic properties as well as potent anti-inflammatory effects .


Molecular Structure Analysis

The molecular formula of cis-Phytol is C20H40O, and its molecular weight is 296.5310 . It is composed of a phytyl side chain, an isoprenoid alcohol synthesized by reduction of a geranylgeranyl group .


Physical And Chemical Properties Analysis

The molecular formula of cis-Phytol is C20H40O, and its molecular weight is 296.5310 . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

1. Food Authentication

Vetter, Schröder, and Lehnert (2012) investigated the use of cis-phytol as a marker for authenticating nonrefined (e.g., cold-pressed) edible oils. Their study found that refined oils showed higher levels of cis-phytol compared to nonrefined oils, suggesting its potential use in distinguishing between these types of oils (Vetter, Schröder, & Lehnert, 2012).

2. Chemical Synthesis and Analysis

Schröder, Lutz, and Vetter (2014) examined the synthesis of phytanic acid from natural trans-phytol and a synthetic phytol standard. They highlighted the importance of using natural trans-phytol in studies due to its stereoisomerism, differentiating it from racemic phytol used in other studies (Schröder, Lutz, & Vetter, 2014).

3. Marker for Oil Processing

Schröder, Lehnert, Hammann, and Vetter (2014) explored the use of phytol isomers as markers for identifying the processing type of vegetable oils, such as virgin, refined, or hydrogenated oils. They found that the presence of certain phytol isomers can indicate the type of processing an oil has undergone (Schröder, Lehnert, Hammann, & Vetter, 2014).

4. Anticancer Effects

Soltanian, Sheikhbahaei, and Ziasistani (2020) found that phytol can effectively down-regulate cancer stem cell markers and decrease the side population proportion in human embryonic carcinoma cells, indicating its potential use in cancer treatment (Soltanian, Sheikhbahaei, & Ziasistani, 2020).

5. Biogeochemical Tracing in Aquatic Environments

Rontani and Volkman (2003) reviewed the role of phytol degradation products in aquatic environments, emphasizing their importance as biogeochemical tracers. They discussed various biotic and abiotic processes that play a significant role in the diagenesis of phytol (Rontani & Volkman, 2003).

6. Biofuel Production

Gupta, Ip, Summers, and Basu (2015) studied the overproduction of phytol in Nostoc punctiforme by expressing a gene involved in the production of a volatile hemiterpene alcohol. This research provided insights into the metabolic channeling of isoprenoids in cyanobacteria and the potential of bioengineering for the production of biofuels like phytol (Gupta, Ip, Summers, & Basu, 2015).

7. Neurological Applications

Costa, Oliveira, Júnior, and Freitas (2014) conducted a review of phytol and its pharmacological applications in central nervous system diseases. Their study highlighted the need for further exploration of phytol molecules due to their high pharmacological potential (Costa, Oliveira, Júnior, & Freitas, 2014).

8. Cisgenesis in Barley

Holme, Dionisio, Brinch-Pedersen, Wendt, Madsen, Vincze, and Holm (2012) used a barley phytase gene to evaluate the cisgenesis concept in barley. Their work provided evidence that it is possible to select potentially cisgenic lines, demonstrating the feasibility of generating cisgenic barley (Holme et al., 2012).

Safety And Hazards

Phytol can cause skin irritation and is very toxic to aquatic life with long-lasting effects . Precautionary measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding release to the environment .

Future Directions

Understanding the pathways involved in chlorophyll breakdown provides a molecular map to the color changes observed in plant life on a global scale each fall . Surprisingly, little is known about the fate of phytol, chlorophyll’s 20-carbon branched-chain tail, during this process . These insights and techniques open the door to further investigation of this complicated metabolic system, with implications for plant health and agriculture .

properties

IUPAC Name

(Z,7R,11R)-3,7,11,15-tetramethylhexadec-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H40O/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-21/h15,17-19,21H,6-14,16H2,1-5H3/b20-15-/t18-,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOTWFXYSPFMFNR-QYLFUYDXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)CCCC(C)CCCC(=CCO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CCC[C@@H](C)CCC/C(=C\CO)/C)CCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H40O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-Phytol

CAS RN

5492-30-8
Record name Phytol, (Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005492308
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PHYTOL, (Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42OMA5R73W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Lithium aluminium hydride (0.15 g, 1 mmol) is introduced over 5 minutes into a round-bottomed flask containing anhydrous ether (50 cc) at 0° C. The mixture is stirred for 10 minutes and 3,7,11,15-tetramethyl-2-hexadecenal (0.3 g, 1 mmol) is then added in solution in anhydrous ethyl ether (5 cc). The mixture is stirred for 1 hour at 0° C. and ethyl acetate (3 cc) and water (7 cc) saturated with ammonium chloride are then added. The mixture is stirred for 15 minutes and is then extracted with ethyl ether. The organic phases are dried over magnesium sulphate. After filtering and evaporating off the solvents, 3,7,11,15-tetramethyl-2-hexadecenol (or phytol) is obtained and is characterized by its infrared spectrum and its proton nuclear magnetic resonance spectrum.
Quantity
0.15 g
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
3 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
7 mL
Type
solvent
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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